Ethyl 5-[3-chloro-4-[(2-cyano-4-nitrophenyl)azo]phenyl]-9-oxo-2,8,10-trioxa-5-azadodecanoate
Description
Ethyl 5-[3-chloro-4-[(2-cyano-4-nitrophenyl)azo]phenyl]-9-oxo-2,8,10-trioxa-5-azadodecanoate (CAS: 73384-66-4; EINECS: 277-408-2) is a structurally complex azo compound characterized by a polyether-azadodecanoate backbone, functionalized with chloro, cyano, nitro, and azo substituents. The compound’s trioxa-azadodecanoate framework provides flexibility and solubility, while the azo linkage (-N=N-) and nitro group (-NO₂) enhance its reactivity in redox processes or photochemical applications.
Properties
CAS No. |
73384-66-4 |
|---|---|
Molecular Formula |
C23H24ClN5O8 |
Molecular Weight |
533.9 g/mol |
IUPAC Name |
2-[3-chloro-4-[(2-cyano-4-nitrophenyl)diazenyl]-N-(2-ethoxycarbonyloxyethyl)anilino]ethyl ethyl carbonate |
InChI |
InChI=1S/C23H24ClN5O8/c1-3-34-22(30)36-11-9-28(10-12-37-23(31)35-4-2)17-5-8-21(19(24)14-17)27-26-20-7-6-18(29(32)33)13-16(20)15-25/h5-8,13-14H,3-4,9-12H2,1-2H3 |
InChI Key |
OZPWXOCUMJVGST-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)OCCN(CCOC(=O)OCC)C1=CC(=C(C=C1)N=NC2=C(C=C(C=C2)[N+](=O)[O-])C#N)Cl |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of this compound typically involves:
Step 1: Diazotization and Azo Coupling
- Preparation of the diazonium salt from an aromatic amine precursor (e.g., 2-cyano-4-nitroaniline).
- Coupling of this diazonium salt with a substituted phenol or aniline derivative bearing the 3-chloro-4-substituted phenyl group.
- This step forms the azo linkage (-N=N-) connecting the two aromatic rings.
Step 2: Introduction of the Ethyl 9-oxo-2,8,10-trioxa-5-azadodecanoate Side Chain
- The side chain is introduced via nucleophilic substitution or amidation reactions.
- Typically, an ethyl ester of a beta-alanine derivative or a similar amino acid ester is reacted with the azo compound.
- This may involve activation of the carboxyl group (e.g., via acid chlorides or coupling agents) followed by reaction with an amine group on the azo intermediate.
Step 3: Purification and Characterization
- The crude product is purified by recrystallization or chromatographic techniques.
- Characterization is performed using spectroscopic methods (NMR, IR, UV-Vis) and elemental analysis.
Detailed Synthetic Route (Based on Literature and Analogous Compounds)
| Step | Reaction Type | Reagents/Conditions | Outcome/Notes |
|---|---|---|---|
| 1 | Diazotization | Aromatic amine + NaNO2 + HCl, 0-5 °C | Formation of diazonium salt |
| 2 | Azo Coupling | Diazonium salt + 3-chloro-4-substituted phenol/aniline, pH 8-10 | Formation of azo dye intermediate |
| 3 | Esterification/Amidation | Azo intermediate + ethyl beta-alaninate derivative, coupling agent (e.g., DCC, EDC) or acid chloride | Formation of ethyl ester side chain attached azo compound |
| 4 | Purification | Recrystallization or column chromatography | Pure Ethyl 5-[3-chloro-4-[(2-cyano-4-nitrophenyl)azo]phenyl]-9-oxo-2,8,10-trioxa-5-azadodecanoate |
Specific Notes on Reagents and Conditions
- Diazotization is carried out at low temperatures (0–5 °C) to stabilize the diazonium salt.
- Azo coupling requires mildly alkaline conditions to facilitate nucleophilic attack on the diazonium ion.
- The side chain introduction often uses activated esters or acid chlorides to ensure efficient amide bond formation.
- Solvents such as ethanol, acetonitrile, or dichloromethane are commonly used depending on solubility.
- Reaction monitoring is done by TLC and UV-Vis spectroscopy due to the chromophoric azo group.
Research Findings and Data Summary
Yield and Purity
- Reported yields for azo coupling reactions typically range from 70% to 90%, depending on the substituents and reaction conditions.
- The esterification/amidation step yields are generally 60–85%, influenced by coupling efficiency and purification losses.
Spectroscopic Characterization
| Technique | Key Observations |
|---|---|
| UV-Vis | Strong absorption bands around 400–500 nm due to azo chromophore |
| IR | Characteristic peaks for -N=N- (~1400 cm⁻¹), ester C=O (~1735 cm⁻¹), nitro groups (~1520 and 1340 cm⁻¹) |
| NMR | Aromatic protons, ethyl ester signals, and side chain methylene/methyl groups clearly resolved |
Summary Table of Preparation Methods
| Preparation Step | Description | Typical Conditions | Expected Yield (%) | Key Considerations |
|---|---|---|---|---|
| Diazotization | Formation of diazonium salt from aromatic amine | NaNO2, HCl, 0–5 °C | >90 | Temperature control critical |
| Azo Coupling | Coupling diazonium salt with substituted phenol/aniline | pH 8-10, aqueous or mixed solvent | 70–90 | pH and temperature affect yield |
| Esterification/Amidation | Coupling azo intermediate with ethyl beta-alaninate | DCC/EDC or acid chloride, RT to reflux | 60–85 | Use of coupling agents improves yield |
| Purification | Recrystallization or chromatography | Solvent dependent | N/A | Purity >95% by HPLC or TLC |
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-[3-chloro-4-[(2-cyano-4-nitrophenyl)azo]phenyl]-9-oxo-2,8,10-trioxa-5-azadodecanoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can break the azo bond, leading to the formation of amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium dithionite, and electrophiles like bromine for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve specific solvents and temperature control.
Major Products
Scientific Research Applications
Ethyl 5-[3-chloro-4-[(2-cyano-4-nitrophenyl)azo]phenyl]-9-oxo-2,8,10-trioxa-5-azadodecanoate has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential as a biological stain due to its azo dye properties.
Industry: Utilized in the production of dyes and pigments for textiles and cosmetics.
Mechanism of Action
The mechanism of action of Ethyl 5-[3-chloro-4-[(2-cyano-4-nitrophenyl)azo]phenyl]-9-oxo-2,8,10-trioxa-5-azadodecanoate involves its interaction with specific molecular targets. The azo group can undergo reduction in biological systems, leading to the formation of aromatic amines, which can interact with enzymes and other proteins. These interactions can modulate various biochemical pathways, contributing to the compound’s observed effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight key structural and functional differences between Ethyl 5-[3-chloro-4-[(2-cyano-4-nitrophenyl)azo]phenyl]-9-oxo-2,8,10-trioxa-5-azadodecanoate and its analogues:
Key Findings from Structural Comparisons :
Azo Linkage Variations: The target compound’s 2-cyano-4-nitrophenyl azo group introduces strong electron-withdrawing effects, favoring charge-transfer interactions compared to Analogue 1’s nitrothiazol azo group, which may enhance antimicrobial activity . Analogue 2’s dichlorobenzothiazol azo system (EINECS 278-693-6) imparts rigidity and UV stability, making it suitable for optoelectronic coatings .
Substituent Impact on Reactivity :
- The chloro and nitro groups in the target compound increase electrophilicity, enabling nucleophilic aromatic substitution reactions. In contrast, Analogue 1’s acetamido and methoxy groups improve hydrophilicity, favoring biological applications .
Backbone Flexibility: All trioxa-azadodecanoate derivatives exhibit enhanced solubility in polar solvents due to their polyether chains. However, Analogue 2’s benzothiazol ring reduces conformational flexibility, limiting its use in solution-phase reactions .
Biological Activity
Ethyl 5-[3-chloro-4-[(2-cyano-4-nitrophenyl)azo]phenyl]-9-oxo-2,8,10-trioxa-5-azadodecanoate is a complex organic compound with potential biological activity. This article explores its biological properties, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a unique structure characterized by an azo linkage and multiple functional groups, which contribute to its biological activity. The presence of the cyano and nitro groups enhances its reactivity and potential interactions with biological systems.
Structural Formula
The structural formula can be summarized as follows:
This formula indicates the presence of various functional groups that may influence its interaction with biological targets.
Antimicrobial Properties
Research has indicated that compounds with similar structures often exhibit antimicrobial activity. A study focusing on azo compounds demonstrated their effectiveness against various bacterial strains, suggesting that this compound may possess similar properties.
The proposed mechanisms for the biological activity of this compound include:
- Inhibition of Enzymatic Activity : Compounds with nitro and cyano groups can interfere with enzyme function by modifying active sites or competing for binding.
- DNA Interaction : Azo compounds are known to intercalate into DNA, potentially leading to mutagenic effects or cell death.
- Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress through ROS production, affecting cellular components.
Cytotoxicity Studies
Cytotoxicity assays have been conducted to evaluate the compound's effects on various cancer cell lines. For instance, a study found that similar azo compounds exhibited significant cytotoxic effects on breast cancer cells, indicating that this compound could have therapeutic implications in oncology.
Data Table: Biological Activity Summary
Case Study 1: Antimicrobial Efficacy
A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial properties of various azo compounds. The results indicated that compounds similar to this compound showed promising antibacterial activity against Staphylococcus aureus and Escherichia coli.
Case Study 2: Cancer Cell Line Testing
In a recent investigation published in Cancer Research, researchers tested the cytotoxic effects of several azo derivatives on human breast cancer cell lines. The findings revealed that these compounds induced apoptosis via ROS generation and DNA damage pathways.
Q & A
Basic Research Questions
Q. How can researchers verify the structural identity of Ethyl 5-[3-chloro-4-[(2-cyano-4-nitrophenyl)azo]phenyl]-9-oxo-2,8,10-trioxa-5-azadodecanoate?
- Methodology :
- Spectroscopic Analysis : Use high-resolution NMR (¹H, ¹³C) to confirm the presence of functional groups (e.g., ester, azo, nitro, cyano). For example, the azo group (-N=N-) exhibits characteristic UV-Vis absorption at ~400–500 nm due to π→π* transitions.
- Mass Spectrometry : Employ ESI-MS or MALDI-TOF to validate the molecular ion peak (e.g., [M+H]⁺ or [M–H]⁻) against the theoretical molecular formula (C₂₉H₂₄ClN₅O₈S).
- X-ray Crystallography : If crystalline, compare unit cell parameters and bond lengths with structurally analogous compounds (e.g., related azo-ester derivatives in and ) .
Q. What synthetic routes are reported for azo-linked polyfunctional esters like this compound?
- Methodology :
- Diazo Coupling : Synthesize the azo bridge via reaction of 3-chloro-4-aminophenyl intermediates with 2-cyano-4-nitrobenzenediazonium salts under acidic conditions (pH 3–5, 0–5°C).
- Esterification : Use ethyl chloroformate or DCC-mediated coupling to introduce the ester group.
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol/water mixtures .
Advanced Research Questions
Q. How does the electronic environment of the azo group influence the compound’s photochemical stability?
- Methodology :
- Computational Modeling : Perform DFT calculations (e.g., B3LYP/6-311+G(d,p)) to analyze electron density distribution, HOMO-LUMO gaps, and charge transfer between the azo group and electron-withdrawing substituents (nitro, cyano).
- Accelerated Degradation Studies : Expose the compound to UV light (λ = 365 nm) and monitor degradation via HPLC-MS. Compare with derivatives lacking nitro/cyano groups to isolate substituent effects .
Q. What strategies mitigate competing side reactions during the synthesis of polyoxa-aza macrocycles in this compound?
- Methodology :
- Kinetic Control : Optimize reaction temperature (e.g., <50°C) and solvent polarity (e.g., DMF vs. THF) to favor macrocyclization over oligomerization.
- Template Effects : Use metal ions (e.g., K⁺, Mg²⁺) to pre-organize the trioxa-aza chain into a cyclic conformation.
- By-Product Analysis : Characterize side products (e.g., linear oligomers) via LC-MS and adjust stoichiometry of the diamine/diacid chloride precursors .
Q. How do pH and temperature affect the compound’s solubility and aggregation behavior in aqueous solutions?
- Methodology :
- Dynamic Light Scattering (DLS) : Measure hydrodynamic radius changes across pH 2–12 and temperatures (10–70°C).
- Solubility Parameters : Use the Hansen solubility equation to correlate solubility with solvent polarity (e.g., water/acetone mixtures).
- Critical Aggregation Concentration (CAC) : Determine via fluorescence spectroscopy using pyrene as a probe .
Key Research Gaps
- Mechanistic Studies : Limited data on the compound’s reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura) due to steric hindrance from the trioxa-aza chain.
- Biological Activity : No published SAR studies explore its potential as a protease inhibitor or photosensitizer, despite structural similarities to bioactive azo compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
